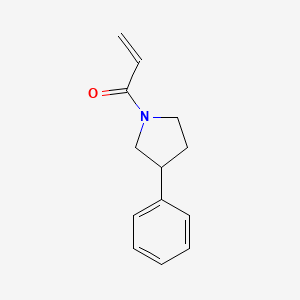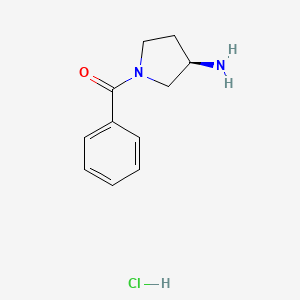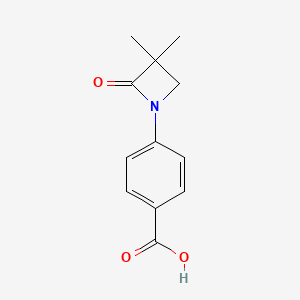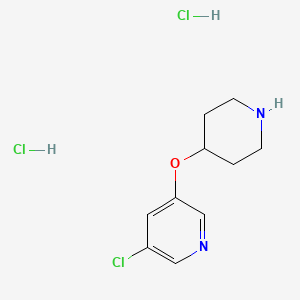![molecular formula C17H11F3N2O4 B2748429 Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate CAS No. 400080-48-0](/img/structure/B2748429.png)
Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Studies
Research has been conducted on the synthesis and structural analysis of compounds related to Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate. For example, studies on amino amide salts derived from 2-(aminomethyl)benzimidazole and α-amino acids have provided insights into the hydrogen bond interactions and the impact of different anions on the structural stability of these compounds (Avila-Montiel et al., 2015). Such research underscores the importance of geometric, charge, and size factors of anions in the formation of supramolecular structures, which is relevant for the understanding and development of related benzisoxazole compounds.
Drug Discovery Building Blocks
The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been explored for their use as new building blocks in drug discovery. These compounds, offering substitution possibilities at various positions, allow for extensive exploration of chemical space around the molecule, demonstrating their utility in the synthesis of potential therapeutic agents (Durcik et al., 2020).
Proteasome Inhibition and Anticancer Effects
Research into pyrazolone-enamines has shown potential for proteasome inhibition and cytostatic effects on human cancer cells. Compounds synthesized from 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one demonstrated strong inhibitory effects on the proliferation of human liver cancer HepG2 cells, highlighting the anticancer potential of benzisoxazole derivatives (Yan et al., 2015).
Advanced Glycation End-Products (AGEs) and Related Research
Studies on methylglyoxal, a compound structurally similar to the query compound, have investigated its role in the formation of advanced glycation end-products (AGEs) and its presence in food and living organisms. Methylglyoxal's involvement in various biochemical pathways and its implications for health and disease have been extensively studied, contributing to the broader understanding of the biochemical behavior and potential therapeutic applications of related compounds (Nemet et al., 2006).
Properties
IUPAC Name |
methyl 6-[[3-(trifluoromethyl)benzoyl]amino]-1,2-benzoxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O4/c1-25-16(24)14-12-6-5-11(8-13(12)26-22-14)21-15(23)9-3-2-4-10(7-9)17(18,19)20/h2-8H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKUCMFDSMUTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B2748346.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2748350.png)


![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1H-pyrrol-3(2H)-one](/img/structure/B2748356.png)
![6-(Benzo[d][1,3]dioxol-5-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2748357.png)







